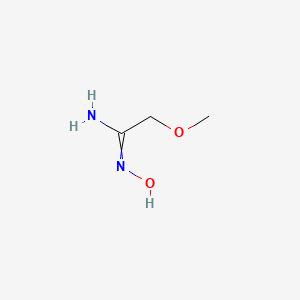
2-Amino-3-(3-Fluor-4-methoxyphenyl)propansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, einschließlich 2-Amino-3-(3-Fluor-4-methoxyphenyl)propansäure, haben sich als vielversprechende antivirale Mittel erwiesen. Beispielsweise:
- Methyl-6-amino-4-isobutoxy-1H-indol-2-carboxylat zeigte eine hemmende Aktivität gegen das Influenzavirus A .
- 4-Alkyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemicarbazid-Derivate zeigten eine Wirksamkeit gegen das Coxsackie-B4-Virus.
Neuroprotektive Wirkungen
Aufgrund der strukturellen Ähnlichkeit mit Neurotransmittern können Indolderivate die neuronale Funktion beeinflussen. Untersuchen Sie, ob this compound neuroprotektive Eigenschaften besitzt.
Weitere detaillierte Informationen finden Sie in der relevanten Literatur . Wenn Sie spezifische Fragen haben oder weitere Erläuterungen benötigen, zögern Sie bitte nicht, diese zu stellen!
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that 2-amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid may also influence a range of biochemical pathways .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid . .
Biochemische Analyse
Biochemical Properties
2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with superoxide dismutase, a crucial enzyme in protecting cells from oxidative damage . The nature of these interactions often involves binding to specific sites on the enzyme, thereby influencing its activity.
Cellular Effects
The effects of 2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects are crucial for understanding how this compound can be used in therapeutic applications.
Molecular Mechanism
At the molecular level, 2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with superoxide dismutase results in the modulation of the enzyme’s activity, which in turn affects cellular oxidative stress levels . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, which can affect its efficacy and potency. Long-term studies have shown that while the compound remains relatively stable under controlled conditions, its effects on cellular function can vary depending on the duration of exposure . These temporal effects are crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and reducing oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding these dosage effects is essential for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by enzymes that modify its structure, leading to the formation of various metabolites . These metabolic pathways are important for understanding how the compound is processed in the body and its overall impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is crucial for determining the bioavailability and efficacy of the compound in different tissues.
Subcellular Localization
2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within the cell, often through targeting signals or post-translational modifications . These localization patterns can affect the compound’s activity and function, influencing its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
2-amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESXBIYTDJAZSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1308421.png)


![5-[(Dibutylamino)methyl]-2-furohydrazide](/img/structure/B1308432.png)


![4-{[(Phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1308440.png)





![2-[(4-methylphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B1308463.png)
![1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine](/img/structure/B1308468.png)
